2-Methyl-2-propyl-1,3-propanediol
Overview
Description
Mechanism of Action
Target of Action
2-Methyl-2-propyl-1,3-propanediol (MPP) is a simple alkyl diol that primarily targets the central nervous system . It has sedative, anticonvulsant, and muscle relaxant effects .
Mode of Action
MPP is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol . It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . Smaller doses of MPP can produce muscular relaxation and sedation .
Biochemical Pathways
It is known that mpp has effects at multiple sites in the central nervous system, including the thalamus and limbic system .
Pharmacokinetics
It is known that mpp is a low molecular weight, colorless glycol used in polymer and coating applications . It is also known that MPP is a pumpable liquid at 100% solids .
Result of Action
The molecular and cellular effects of MPP’s action primarily involve the induction of sedation, anticonvulsant activity, and muscle relaxation . These effects are likely due to its interaction with various targets in the central nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MPP. For instance, MPP is an ecologically safe ingredient that is biodegradable by aerobic microorganisms and exhibits low aquatic toxicity . The biodegradation products of MPP are carbon dioxide and water since it contains only carbon, hydrogen, and oxygen atoms .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-propyl-1,3-propanediol is both a synthetic precursor to, and an active metabolite of tranquilizers and other derivatives
Cellular Effects
The compound has been shown to have effects on various types of cells. For instance, it has been found to improve muscle function and structure in a murine model of Duchenne muscular dystrophy
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylpropane-1,3-diol can be synthesized through the hydrogenation of 2-methyl-2-pentenal. The process involves the addition of 2-methyl-2-pentenal to 36% formaldehyde, followed by a reaction at room temperature with sodium hydroxide solution. The reaction is exothermic, naturally raising the temperature to 70°C, and then heated to 90°C. After cooling to 60°C, the mixture is separated into layers, and the upper layer is washed with water and extracted with benzene. The final product is obtained by distillation under reduced pressure .
Industrial Production Methods
Industrial production of 2-Methyl-2-propylpropane-1,3-diol typically involves aldol addition followed by hydrogenation or hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-2-propylpropane-1,3-diol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Butanediol
- 1,4-Butanediol
- 2-Methyl-1,3-propanediol
- 2-Butyl-2-ethyl-1,3-propanediol
- 3-Methyl-1,5-pentanediol
- 2,2-Dimethyl-1,3-propanediol
Uniqueness
2-Methyl-2-propylpropane-1,3-diol is unique due to its specific sedative, anticonvulsant, and muscle relaxant properties, which are not as pronounced in similar compounds .
Properties
IUPAC Name |
2-methyl-2-propylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZZUPJFERSVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058814 | |
Record name | 2-Methyl-2-propyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058814 | |
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Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige flakes; [Sigma-Aldrich MSDS] | |
Record name | 2-Methyl-2-propylpropane-1,3-diol | |
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CAS No. |
78-26-2 | |
Record name | 2-Methyl-2-propyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-26-2 | |
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Record name | 2-Methyl-2-propylpropane-1,3-diol | |
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Record name | 78-26-2 | |
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Record name | 1,3-Propanediol, 2-methyl-2-propyl- | |
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Record name | 2-Methyl-2-propyl-1,3-propanediol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-propylpropane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.000 | |
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Record name | 2-METHYL-2-PROPYLPROPANE-1,3-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLM5KRU0P4 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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